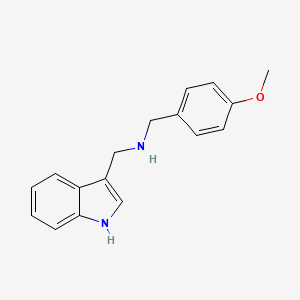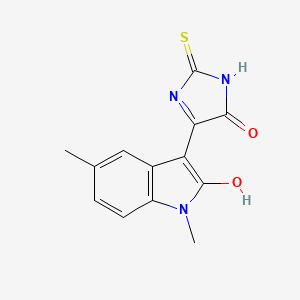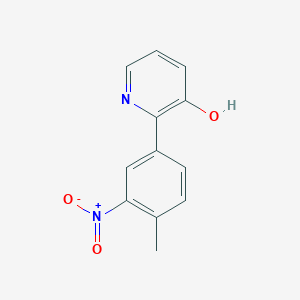
(1H-indol-3-ylmethyl)(4-methoxybenzyl)amine
説明
(1H-indol-3-ylmethyl)(4-methoxybenzyl)amine is a useful research compound. Its molecular formula is C17H18N2O and its molecular weight is 266.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 266.141913202 g/mol and the complexity rating of the compound is 289. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
The compound (1H-indol-3-ylmethyl)(4-methoxybenzyl)amine has been a subject of interest in cancer research. Schiff bases derived from thiadiazole compounds, related structurally to the compound , have demonstrated potential in cancer therapy. For instance, specific derivatives have shown DNA protective abilities and exhibited cytotoxicity on cancer cell lines such as PC-3 and MDA-MB-231. The IC50 values for these compounds suggest their efficacy in inhibiting cancer cell proliferation (Gür et al., 2020). Similarly, new indole derivatives containing pyrazoles have been developed and tested for tumor cell-growth inhibition, indicating the compound's potential role in antitumor activity (Farghaly, 2010).
Synthesis and Structural Analysis
This compound and its derivatives have been synthesized and analyzed for various structural and functional properties. For instance, reactions involving this compound have led to the synthesis of ellipticine, a product used in various chemical applications (Miki et al., 2001). Moreover, the synthesis of related compounds like (2,3-Dihydro-1H-indol-5-ylmethyl)amine has been reported, offering potential pharmacological properties (Ogurtsov & Rakitin, 2021).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of this compound and its derivatives. Compounds synthesized from this chemical have shown strong antimicrobial activity against various bacterial and fungal strains, indicating its potential as a component in antimicrobial agents (Raju et al., 2010). These studies suggest the compound's utility in developing new therapeutic agents with antimicrobial properties.
Catalytic Applications
The compound has also been studied for its catalytic properties. Palladacycles derived from this compound have been designed and synthesized, showing promise as catalysts in chemical reactions (Singh et al., 2017). Such applications demonstrate the compound's versatility and potential utility in various chemical processes.
特性
IUPAC Name |
N-(1H-indol-3-ylmethyl)-1-(4-methoxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-20-15-8-6-13(7-9-15)10-18-11-14-12-19-17-5-3-2-4-16(14)17/h2-9,12,18-19H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBSGVFDKGPZHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-{5-[(methylthio)methyl]-2-furoyl}piperidin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B5660366.png)
![2-{3-(cyclopropylmethyl)-5-[2-(6-methyl-2-oxopyridin-1(2H)-yl)ethyl]-1H-1,2,4-triazol-1-yl}benzoic acid](/img/structure/B5660368.png)
![1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinol](/img/structure/B5660371.png)
![5-{[4-(carboxymethyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5660375.png)
![1-(phenylacetyl)-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B5660382.png)
![(1S*,5R*)-6-[(2-chlorophenyl)sulfonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5660393.png)
![5-[4-(piperidin-1-ylmethyl)phenyl]pyridin-2(1H)-one](/img/structure/B5660398.png)
![8-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5660404.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(2-methoxyphenyl)urea](/img/structure/B5660415.png)
![(4R)-4-(acetylamino)-1-[2-(cyclopentyloxy)benzyl]-N-ethyl-L-prolinamide](/img/structure/B5660416.png)
![1-[3-(4-benzyl-6-hydroxy-1,4-diazepan-1-yl)-3-oxopropyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5660424.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine](/img/structure/B5660430.png)

